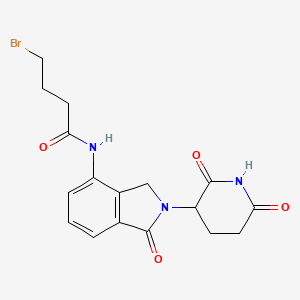
Lenalidomide-CO-C3-Br
Description
Lenalidomide-CO-C3-Br is a targeted protein degrader building block designed for proteolysis-targeting chimera (PROTAC) applications. The compound is hypothesized to consist of:
- E3 ligase ligand: Derived from lenalidomide, a thalidomide analog with immunomodulatory and anti-neoplastic properties.
- Linker: A three-carbon (C3) chain connecting the lenalidomide core to a terminal functional group.
- Terminal group: A bromine (Br) atom, which enables conjugation to target protein ligands via nucleophilic substitution or cross-coupling reactions.
The bromine-terminated linker differentiates this compound from analogs with longer linkers (e.g., C5) or alternative terminal groups (e.g., carboxylic acid or nitro groups). This structural variation influences solubility, stability, and target-binding efficiency .
Properties
Molecular Formula |
C17H18BrN3O4 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
4-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H18BrN3O4/c18-8-2-5-14(22)19-12-4-1-3-10-11(12)9-21(17(10)25)13-6-7-15(23)20-16(13)24/h1,3-4,13H,2,5-9H2,(H,19,22)(H,20,23,24) |
InChI Key |
AKHDFNYVJBBGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-CO-C3-Br involves several steps. One common method starts with the bromination of methyl 2-(bromomethyl)-3-nitrobenzoate, followed by cyclization with 3-aminopiperidine-2,6-dione hydrochloride to form the lenalidomide nitro precursor . This precursor is then further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthesis process to achieve higher yields and purity. Techniques such as design of experiments (DoE) are employed to optimize reaction conditions, including temperature, solvent, and catalysts . The use of advanced purification methods like flash chromatography ensures the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-C3-Br undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of
Comparison with Similar Compounds
Key Observations:
Linker Length :
- The C3 linker in Lenalidomide-CO-C3-Br provides shorter spatial separation between the E3 ligase ligand and the target-binding moiety compared to the C5 analog. This may enhance proteasome recruitment efficiency but reduce flexibility in target engagement .
- Shorter linkers (C3) are associated with improved cellular permeability but may limit compatibility with larger target proteins .
Terminal Group: Bromine (Br) in this compound allows for versatile conjugation via Suzuki or Sonogashira coupling, unlike the carboxylic acid group in Lenalidomide-CO-C3-acid, which requires carbodiimide-based activation . The nitro group in 4-Nitro Lenalidomide modifies the core structure rather than the linker, altering pharmacological activity (e.g., anti-inflammatory vs. degradation) .
Analytical and Pharmacokinetic Considerations
While direct pharmacokinetic data for this compound is unavailable, insights can be drawn from studies on lenalidomide and related derivatives:
- Bioanalytical Methods : High-performance liquid chromatography (HPLC) and LC-MS/MS methods validated for lenalidomide () can be adapted for this compound quantification, provided method adjustments for bromine-related polarity changes.
- Stability : Bromine-terminated linkers may exhibit superior stability compared to acid-terminated analogs under physiological pH, as carboxylic acids are prone to ionization and hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


